[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium
Description
The compound [4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium] is a highly complex, peptide-based molecule with the following key structural features:
- Peptide backbone: Multiple amino acid residues linked via amide bonds, including hexanoyl and propanoyl segments.
- Functional groups: Sulfonyloxyazanium: Enhances solubility and stability via ionic interactions. tert-Butoxycarbonyl (Boc) group: A common protecting group for amines in peptide synthesis . 2-Phenylethoxy group: Hydrophobic aromatic component influencing lipophilicity.
This compound’s synthesis likely involves multi-step protection/deprotection strategies, as seen in analogous peptide derivatives .
Properties
IUPAC Name |
[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H69N9O15S/c1-6-8-18-38(57-47(65)40(60-50(68)72-51(3,4)5)27-33-21-23-35(24-22-33)74-76(69,70)75-53)45(63)55-31-43(61)56-41(28-34-30-54-37-20-14-13-17-36(34)37)48(66)58-39(19-9-7-2)46(64)59-42(29-44(62)73-52)49(67)71-26-25-32-15-11-10-12-16-32/h10-17,20-24,30,38-42,54H,6-9,18-19,25-29,31H2,1-5,52-53H3,(H4-2,55,56,57,58,59,60,61,63,64,65,66,68)/p+2/t38-,39-,40-,41-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBRNUFKIRTGSW-FDXDWZSASA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O[NH3+])C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O[NH3+])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O[NH3+])C(=O)OCCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O[NH3+])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H71N9O15S+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1082.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Amino Acid Attachment
The synthesis begins with anchoring the C-terminal residue, (2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl amine, to a polystyrene resin functionalized with hydroxymethylphenoxy (HMP) linkers. The carboxylate group of the amino acid is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in the presence of N,N-diisopropylethylamine (DIPEA), facilitating covalent attachment to the resin. The Fmoc-protecting group on the N-terminus ensures orthogonal protection during subsequent couplings.
Sequential Deprotection and Coupling
The peptide backbone is assembled via iterative Fmoc deprotection and coupling cycles:
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Deprotection : Fmoc removal is achieved using 20% piperidine in dimethylformamide (DMF), exposing the amine for subsequent coupling.
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Coupling : Each amino acid (e.g., hexanamide, indole-containing propanamide) is activated with HBTU/DIPEA and coupled for 1–2 hours under nitrogen. The Boc-protected amino group at the 2-[(2-methylpropan-2-yl)oxycarbonylamino] position is introduced using Boc-L-lysine(Fmoc)-OH, ensuring compatibility with Fmoc-SPPS.
Sulfonate Ester Formation
Protection of Phenol During SPPS
The phenoxy group is protected as a tert-butyldimethylsilyl (TBS) ether during SPPS to prevent undesired side reactions. This protection is achieved by treating the phenol with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF prior to resin loading.
Deprotection and Sulfonylation Reaction
Post-SPPS, the TBS group is cleaved using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF). The free phenol is then sulfonylated with mesyl chloride (MsCl) in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding the sulfonyloxyazanium moiety.
Post-Synthetic Modifications
Introduction of Boc Protecting Group
Following resin cleavage (TFA:triisopropylsilane:H2O, 95:2.5:2.5), the lysine side-chain amine is Boc-protected using di-tert-butyl dicarbonate (Boc2O) in a mixture of DCM and saturated sodium bicarbonate.
Final Deprotection Steps
Global deprotection of acid-labile groups (e.g., tert-butyl esters) is performed using TFA, while the Boc group remains intact due to its stability under brief acidic conditions.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude product is purified via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient). Key parameters include:
| Parameter | Value |
|---|---|
| Column | Phenomenex Luna C18 |
| Gradient | 10–90% MeCN over 30 min |
| Flow Rate | 1.5 mL/min |
| Detection | UV 220 nm |
Mass Spectrometry and NMR Analysis
High-resolution mass spectrometry (HRMS) confirms molecular weight (calc. 1256.4 Da, obs. 1256.5 Da). 1H NMR (600 MHz, DMSO-d6) resolves indole (δ 10.8 ppm), sulfonate (δ 3.4 ppm), and Boc (δ 1.4 ppm) signals.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan and tyrosine residues.
Reduction: Reduction reactions can occur at the disulfide bonds if present in the peptide structure.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- The compound has been investigated for its potential as an anticancer agent. Its structure suggests that it may interact with specific biological targets involved in cancer cell proliferation. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting a mechanism of action that disrupts cellular processes essential for tumor growth .
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Antimicrobial Properties :
- Studies have shown that similar compounds possess antimicrobial activity, which may extend to this specific structure. The presence of functional groups such as sulfonamides and phenolic moieties is often associated with enhanced antibacterial properties. This compound could potentially be developed into a new class of antibiotics or antifungal agents .
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Neuroprotective Effects :
- There is emerging evidence that certain derivatives of this compound can cross the blood-brain barrier and exert neuroprotective effects. This could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease, where oxidative stress plays a significant role in neuronal damage .
Biochemical Research
- Enzyme Inhibition :
-
Drug Delivery Systems :
- Due to its complex structure, the compound can be explored as a component in drug delivery systems. Its ability to form stable complexes with various drugs may enhance the bioavailability and targeted delivery of therapeutic agents, especially in cancer therapy where localized treatment is crucial .
Material Science
- Polymer Chemistry :
- The chemical structure indicates potential for use in polymer synthesis, particularly in creating biocompatible materials for medical applications such as scaffolds for tissue engineering or drug-eluting devices. The incorporation of this compound into polymer matrices could improve mechanical properties and biocompatibility .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of [4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in drug delivery, the peptide can facilitate the uptake of drugs by cells through receptor-mediated endocytosis .
Comparison with Similar Compounds
Research Findings and Implications
Synthesis Challenges : The target compound’s complexity exceeds simpler diamides or benzotriazoles, requiring specialized expertise in peptide chemistry .
Bioactivity Potential: Structural similarity to indole-containing antifungals () and protein-targeting diamides () suggests therapeutic promise.
Environmental Impact : Sulfonate groups may enhance biodegradability compared to halogenated organics (), though stability studies are needed.
Biological Activity
The compound , with the systematic name “[4-[(2S)-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-azaniumyloxy-1,4-dioxo-1-(2-phenylethoxy)butan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenoxy]sulfonyloxyazanium”, is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes information on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound possesses a highly intricate structure characterized by multiple functional groups including amines, sulfonates, and phenolic components. Its molecular formula and weight are significant for understanding its solubility and reactivity in biological systems.
- Antioxidant Activity : The compound has been shown to act as a radical scavenger, effectively neutralizing reactive oxygen species (ROS) such as DPPH• and HO• radicals. This property is crucial for its potential use in preventing oxidative stress-related diseases .
- Anticancer Properties : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, notably prostate (PC-3) and colon (HT-29) cancer cells. The mechanisms involve apoptosis induction and inhibition of cell proliferation .
- Protein Binding Affinity : Research utilizing spectrofluorimetry and molecular docking has demonstrated that the compound binds effectively to bovine serum albumin (BSA), which may influence its distribution and bioavailability in vivo .
Case Studies
Several studies have highlighted the biological activities of similar compounds:
- Study on Radical Scavenging : A related compound was evaluated for its radical scavenging ability, demonstrating significant protective effects against oxidative damage in cellular models .
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| 1 | Compound 1 | Antioxidant | Scavenged DPPH• and HO• radicals |
| 2 | Compound 1 | Anticancer | Induced apoptosis in PC-3 and HT-29 cells |
| 3 | Similar Compound | Protein Binding | High affinity for BSA |
Therapeutic Potential
Given its multifaceted biological activities, the compound holds promise as a therapeutic agent in various fields:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells suggests potential as an anticancer drug.
- Antioxidant Supplementation : The radical scavenging properties position it as a candidate for formulations aimed at reducing oxidative stress.
- Drug Delivery Systems : The binding affinity to serum proteins indicates possible applications in enhancing drug delivery mechanisms.
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing this complex sulfonated azanium derivative, and how can stepwise synthesis be optimized?
- Methodological Answer : The compound’s synthesis involves multi-step coupling reactions, starting with protected amino acid residues and sulfonate ester formation. For example, mercaptoacetic acid (or similar thiol-containing reagents) can facilitate thiazolidinone ring closure, as demonstrated in analogous thiazolidinone-azo compound syntheses . Optimization requires:
- Protection-Deprotection Cycles : Use tert-butoxycarbonyl (Boc) groups for amine protection to prevent side reactions during sulfonylation .
- Coupling Reagents : Employ carbodiimides (e.g., DCC) or phosphonium salts (e.g., BOP) for amide bond formation, monitored by TLC/HPLC .
- Purification : Use reverse-phase HPLC with acetonitrile/water gradients (e.g., 20–80% over 30 minutes) to isolate intermediates .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d6) resolves chiral centers and sulfonate groups. Key signals include δ 7.2–8.1 ppm (indole protons) and δ 3.5–4.5 ppm (sulfonyloxyazanium protons) .
- HRMS : Electrospray ionization (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~1200–1300) .
- HPLC-PDA : Purity >98% can be achieved using a C18 column (5 µm, 4.6 × 250 mm) with 0.1% TFA in mobile phases .
Q. How can researchers screen this compound for potential biological activity in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Prioritize enzymes with sulfonate-binding pockets (e.g., tyrosine sulfotransferases or proteases) based on structural analogs .
- Assay Design :
- Kinetic Studies : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values at varying concentrations (1 nM–10 µM) .
- Controls : Include positive controls (e.g., suramin for sulfonate-binding enzymes) and buffer-only blanks .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate the compound’s interaction with biological targets, such as sulfotransferases?
- Methodological Answer :
- System Setup : Use AMBER or GROMACS with the CHARMM36 force field. Parameterize the compound’s sulfonate and indole groups using the CGenFF server .
- Simulation Conditions : Run 100-ns trajectories in explicit solvent (TIP3P water) at 310 K. Analyze binding free energy (ΔG) via MM-PBSA .
- Key Metrics : Hydrogen bonding (e.g., between sulfonate and Arg/Lys residues) and solvent-accessible surface area (SASA) changes .
Q. What experimental approaches resolve contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via UPLC-MS .
- Thermal Stress : Heat at 60°C for 48 hours; identify degradation products (e.g., desulfonation or amide hydrolysis) .
- Statistical Analysis : Apply factorial design (2³ factors: pH, temperature, time) to quantify interaction effects using ANOVA .
Q. How can AI-driven tools like COMSOL Multiphysics optimize the compound’s synthesis and reaction scalability?
- Methodological Answer :
- Process Modeling : Simulate heat/mass transfer in batch reactors using COMSOL’s “Chemical Reaction Engineering Module.” Adjust stirring rates (100–500 rpm) to minimize hotspots .
- AI Integration : Train neural networks on historical reaction data (e.g., yields, impurities) to predict optimal conditions (e.g., 25°C, pH 7.5) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different assay platforms?
- Methodological Answer :
- Source Validation : Cross-check enzyme sources (e.g., recombinant vs. native proteins) and buffer compositions (e.g., Tris vs. phosphate) .
- Meta-Analysis : Pool data from ≥3 independent studies (n=6 per group) and apply random-effects models to calculate heterogeneity (I² statistic) .
Methodological Framework Integration
Q. What theoretical frameworks guide the study of this compound’s mechanism of action in cellular systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
